5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis Methods :
- Synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation, followed by bromination. Optimal conditions involve ethyl alcohol as the solvent, a temperature of 60°C, and a reaction time of 8 hours (Du Longchao, 2013).
Catalysis in Organic Reactions :
- Utilized in the Suzuki cross-coupling reaction with pyridylboronic acid, leading to the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde under specific conditions, demonstrating its role in facilitating organic transformations (Biyu Wang et al., 2014).
Formation of Metal Complexes :
- Plays a role in the formation of copper(II) complexes with thioether-substituted derivatives. These complexes exhibit distinct voltammetric ligand-based oxidations and are relevant in the study of ligand oxidation products (I. Sylvestre et al., 2005).
Use in Nanocatalysis :
- A Schiff base ligand derived from 5-bromo-2-hydroxybenzaldehyde was used to synthesize a molybdenum(VI) complex, which was then employed as a magnetic nanocatalyst for the oxidation of alkenes, demonstrating its potential in green chemistry applications (S. Rayati & Payam Abdolalian, 2013).
Structural and Spectroscopic Analysis :
- Analyzed for its molecular structure, spectroscopic properties, and molecular docking, providing insights into its potential bioactivity and interactions with biological molecules (S. Mary & C. James, 2020).
Formation of Oxidovanadium(V) Complexes :
- Reacts with vanadyl acetylacetonate to form vanadium(V) complexes, which are relevant in understanding the chemical behavior of vanadium in different molecular frameworks (D. Back et al., 2012).
Applications in Organic Synthesis :
- Involved in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde, demonstrating its reactivity and potential use in the synthesis of complex organic compounds (W. V. Otterlo et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355348 | |
Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | |
CAS RN |
153759-58-1 | |
Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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